N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclopentyl group, a furan-2-carbonyl moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the core piperazine ring. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is studied for its potential as a bioactive molecule. It can be used to probe biological pathways and study the effects of various biochemical processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for use in various industrial processes, including the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-cyanocyclopentyl)pentanamide
Furan-2-carbonyl piperazine derivatives
Cyanocyclopentyl derivatives
Uniqueness: N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to perform functions that are not possible with other similar compounds, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c18-13-17(5-1-2-6-17)19-15(22)12-20-7-9-21(10-8-20)16(23)14-4-3-11-24-14/h3-4,11H,1-2,5-10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQDHFHJSPVQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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